5H-Dibenzo[b,f]azepine-5-carbonyl chloride
Overview
Description
5H-Dibenzo[b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound . It is used as a pharmaceutical intermediate, mainly in the synthesis of carbamazepine and other drugs . It is also known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride can be achieved from 5H-dibenzo[b,f]azepine . New compounds have been synthesized by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride with 1-phenylpiperazine and pyrrolidine . Another method involves the reaction of the corresponding 4,5-dilithio derivatives and different N,N-dimethylamides .Molecular Structure Analysis
The molecular formula of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is C15H10ClNO . Its molecular weight is 255.70 g/mol . The IUPAC name is benzobbenzazepine-11-carbonyl chloride . The InChI is 1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H . The canonical SMILES is C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl .Chemical Reactions Analysis
5H-Dibenzo[b,f]azepine-5-carbonyl chloride can be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It can also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.70 g/mol . Its melting point is 149-153 °C .Scientific Research Applications
Synthesis of Derivatives : 5H-Dibenzo[b,f]azepine-5-carbonyl chloride has been used in the synthesis of various compounds, including 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide. These processes involve reactions with aromatic aldehydes and chloroacetyl chloride, and the products are characterized using spectral studies (Bhatt & Patel, 2005).
Chemical Characterization : The compound has been the subject of chemical characterization studies, where new polycyclic compounds containing dibenzo[b,f] azepine moieties were synthesized. Characterization techniques include chromatography, H-NMR, C-NMR, and mass spectrometry (Balaure et al., 2010).
Kinetic Studies : Kinetic evidence for rate determination during the nucleophilic step of olefin bromination involving 5H-dibenz[b,f]azepine-5-carbonyl chloride has been explored. Such studies are crucial in understanding the reaction mechanisms (Bellucci & Chiappe, 1993).
Spectroscopic Studies and Bioactivity Scores : Investigations into the spectroscopic properties and chemical reactivity of azepine-based molecules, including 5H-dibenzo[b,f]azepine derivatives, have been conducted. These studies also look at potential bioactivity scores for these molecules (Kollur et al., 2019).
Vibrational and Spectroscopic Investigation : Fourier transform Raman and infrared spectra of 5H-dibenzo[b,f]azepine-5-carbonyl chloride have been analyzed, offering insights into its structure and stability (Muthu & Renuga, 2013).
Pharmacological Studies : Some studies have explored the synthesis of derivatives with potential pharmacological applications, such as histone deacetylase inhibitors for treating vascular cognitive impairment (Kaur et al., 2019).
Antioxidant Properties : Research on the synthesis of 5H-dibenz[b,f]azepine derivatives and their antioxidant properties in various in vitro model systems has been reported (Vijay Kumar & Naik, 2010).
Metabolism Studies : The metabolism of 5H-dibenzo[b,f]azepine has been studied, identifying its main biotransformation products in rat urine, which is crucial for understanding its pharmacokinetics (Pantarotto et al., 1977).
Safety And Hazards
Future Directions
The compound may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It may also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists . This suggests potential future directions in the development of new pharmaceuticals.
Relevant Papers Several papers have been published on the synthesis and characterization of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride and its derivatives . These papers provide valuable insights into the compound’s synthesis, reactions, and potential applications.
properties
IUPAC Name |
benzo[b][1]benzazepine-11-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYHXJGXDPGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187567 | |
Record name | Iminostilbene N-carbonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Dibenzo[b,f]azepine-5-carbonyl chloride | |
CAS RN |
33948-22-0 | |
Record name | 5H-Dibenz[b,f]azepine-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33948-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chlorocarbonyl)-5H-dibenz(b,f)azepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iminostilbene N-carbonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Dibenz[b,f]azepine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(CHLOROCARBONYL)-5H-DIBENZ(B,F)AZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUJ563PAI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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